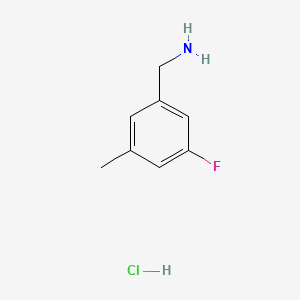

(3-Fluoro-5-methylphenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-5-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYFEYXWECSQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Fluoro-5-methylphenyl)methanamine hydrochloride CAS 1214344-22-5 properties

Topic: (3-Fluoro-5-methylphenyl)methanamine hydrochloride (CAS 1214344-22-5) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Strategic Utility in Fragment-Based Drug Discovery and CNS Ligand Design

Executive Summary

This compound (CAS 1214344-22-5) is a high-value benzylamine building block characterized by a specific 3,5-disubstitution pattern. This motif is increasingly utilized in medicinal chemistry to modulate lipophilicity, metabolic stability, and receptor subtype selectivity.

Recent patent literature and structure-activity relationship (SAR) studies highlight its role in two distinct therapeutic areas:

-

Neuropsychiatry: As a pharmacophore in next-generation 5-HT2A receptor agonists for treating depression and anxiety.

-

Oncology: As a selectivity-enhancing fragment in Cdc2-like kinase (Clk) inhibitors.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic accessibility, and application in rational drug design.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Specification |

| CAS Number | 1214344-22-5 (HCl salt) / 771573-02-5 (Free base) |

| IUPAC Name | This compound |

| Synonyms | 3-Fluoro-5-methylbenzylamine HCl; 3-Fluoro-5-methylbenzenemethanamine HCl |

| Molecular Formula | C₈H₁₀FN · HCl |

| Molecular Weight | 175.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |

| Acidity (pKa) | ~9.2 (Calculated for conjugate acid of amine) |

| Hygroscopicity | Moderate (Store under desiccant) |

Medicinal Chemistry Utility: The "Magic Methyl" & Fluorine Effect

The 3-fluoro-5-methyl substitution pattern is not arbitrary; it represents a strategic design choice to optimize ligand-protein interactions.

Metabolic Stability & Lipophilicity

-

Metabolic Blocking: The 3- and 5-positions on the phenyl ring are common sites for oxidative metabolism (CYP450-mediated hydroxylation). Blocking both meta-positions forces metabolism to the para-position or the benzylic carbon, often extending the half-life (

) of the parent drug. -

Lipophilic Tuning: The methyl group adds lipophilicity (+0.5 LogP), enhancing blood-brain barrier (BBB) penetration—critical for CNS targets.

-

Electronic Modulation: The fluorine atom exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the benzylamine nitrogen slightly compared to the non-fluorinated analog. This can fine-tune the electrostatic interaction with aspartate/glutamate residues in receptor binding pockets.

Case Studies in Drug Design

A. 5-HT2A Receptor Agonists (CNS Disorders) Recent patents (e.g., WO2025122979) utilize this amine to synthesize analogs of psilocybin/phenethylamines. The 3,5-substitution mimics the steric bulk of the indole ring system found in tryptamines while maintaining a simplified scaffold.

-

Mechanism:[1] The benzylamine nitrogen forms a salt bridge with Asp155 in the 5-HT2A receptor. The 3-F/5-Me groups occupy hydrophobic sub-pockets, enhancing potency and reducing off-target affinity for 5-HT2C.

B. Clk1/4 Kinase Inhibitors (Oncology) In the development of Cdc2-like kinase inhibitors, the (3-fluoro-5-methylphenyl) moiety has been shown to improve selectivity for Clk1 over Clk2.

-

Mechanism:[1] The specific shape of the 3,5-disubstituted ring exploits small differences in the ATP-binding cleft of the kinase isoforms, acting as a "selectivity filter."

SAR Logic Flow

Caption: Structural evolution from simple benzylamine to the optimized 3-fluoro-5-methyl scaffold, highlighting the synergistic effects on metabolism and permeability.

Synthetic Protocols

The synthesis of CAS 1214344-22-5 is typically achieved via two primary routes. The Reductive Amination route is preferred for laboratory scale due to the commercial availability of the aldehyde precursor.

Route A: Reductive Amination (Preferred)

Precursor: 3-Fluoro-5-methylbenzaldehyde (CAS 189628-39-5)

-

Imine Formation:

-

Charge a reaction vessel with 3-Fluoro-5-methylbenzaldehyde (1.0 eq) and Methanol (10 volumes).

-

Add Ammonium Acetate (10.0 eq) or Ammonia in Methanol (7N).

-

Stir at room temperature for 2–4 hours to form the imine intermediate.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Portion-wise add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) or Sodium Triacetoxyborohydride (STAB).

-

Note: Maintain pH ~6 using acetic acid to prevent over-alkylation.

-

Stir at ambient temperature for 12–16 hours.

-

-

Workup & Salt Formation:

-

Quench with aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Redissolve the crude oil in Diethyl Ether or Ethanol.

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

Filter the resulting white precipitate and wash with cold ether.

-

Route B: Nitrile Reduction

Precursor: 3-Fluoro-5-methylbenzonitrile

-

Reduction:

-

Dissolve nitrile in anhydrous THF.

-

Add Borane-THF complex (BH₃·THF, 2.0 eq) dropwise at 0°C under Nitrogen.

-

Reflux for 4–6 hours.

-

-

Quench:

-

Cool to 0°C and carefully quench with Methanol followed by 1M HCl (Gas evolution!).

-

Reflux the acidic solution for 1 hour to break the boron-amine complex.

-

-

Isolation:

-

Basify to pH 10, extract with DCM, then convert to HCl salt as above.

-

Synthetic Workflow Diagram

Caption: Dual synthetic pathways to (3-Fluoro-5-methylphenyl)methanamine HCl via aldehyde reductive amination or nitrile reduction.

Handling & Safety Protocols

While the HCl salt is more stable and less volatile than the free amine, strict safety adherence is required.

-

Hazard Classification:

-

GHS05 (Corrosive): Causes severe skin burns and eye damage (H314).

-

GHS07 (Irritant): Harmful if swallowed or inhaled.

-

-

Storage:

-

Store at 2–8°C (Refrigerated).

-

Hygroscopic: Keep container tightly closed under inert gas (Argon/Nitrogen) if possible.

-

-

Emergency Protocol:

-

Eye Contact: Rinse cautiously with water for >15 minutes. Remove contact lenses.

-

Spill: Neutralize with weak base (Sodium Carbonate) before sweeping. Do not absorb with combustible materials (sawdust).

-

Analytical Characterization

To validate the identity of CAS 1214344-22-5, the following analytical signatures should be observed.

| Method | Expected Signature |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.40 (br s, 3H, NH₃⁺), 7.15–6.95 (m, 3H, Ar-H), 4.00 (q, 2H, Ar-CH₂-N), 2.32 (s, 3H, Ar-CH₃). |

| ¹⁹F NMR | Single peak around -113 to -115 ppm (relative to CFCl₃). |

| LC-MS (ESI) | Major peak at m/z 140.1 [M+H]⁺ (Free base mass + H). |

| Appearance | White crystalline powder. |

Note: The benzylic methylene protons (CH₂) typically appear as a quartet or broad singlet around 4.0 ppm in the HCl salt due to coupling with the ammonium protons.

References

-

World Intellectual Property Organization. (2025). Compounds for serotonin receptor activation and pharmaceutical compositions. WO2025122979A1. Link

-

National Institutes of Health (NIH). (2011). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4. PubMed Central. Link

-

Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Link

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzylamine Hydrochloride Derivatives. Link

Sources

Structure and molecular weight of 3-fluoro-5-methylbenzylamine HCl

An In-Depth Technical Guide to the Structure and Molecular Weight of 3-fluoro-5-methylbenzylamine Hydrochloride

Abstract

3-fluoro-5-methylbenzylamine hydrochloride is a substituted aromatic amine of significant interest to researchers in medicinal chemistry and drug development. As a chemical intermediate, its structural integrity and purity are paramount for the synthesis of complex molecular targets. This guide provides a detailed examination of the compound's structure and molecular properties. It outlines a robust, self-validating analytical workflow for structural confirmation and molecular weight determination, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for scientists and technical professionals who require a foundational understanding and practical methodologies for the characterization of this and similar chemical building blocks.

Introduction: The Role of Fluorinated Benzylamines in Synthesis

Benzylamines are a cornerstone class of intermediates in organic synthesis, forming the structural backbone of numerous active pharmaceutical ingredients (APIs). The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The incorporation of a fluorine atom, as seen in 3-fluoro-5-methylbenzylamine, is a widely used strategy in modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets without adding significant steric bulk. The additional methyl group provides another point for steric and electronic modulation. As such, having a well-characterized source of 3-fluoro-5-methylbenzylamine hydrochloride is a critical starting point for many discovery and development programs.[1][2]

Physicochemical and Structural Properties

The fundamental identity of 3-fluoro-5-methylbenzylamine hydrochloride is defined by its chemical structure and resulting molecular weight. As a hydrochloride salt, the compound is typically a crystalline solid at room temperature, with increased solubility in polar solvents compared to its free base form.

Core Compound Data

All quantitative data and identifiers for the compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Name | 3-fluoro-5-methylbenzylamine hydrochloride | - |

| CAS Number | 1214344-22-5 | [3] |

| Molecular Formula | C₈H₁₁ClFN | Calculated |

| Molecular Weight | 175.63 g/mol | Calculated |

| Free Base Formula | C₈H₁₀FN | [4] |

| Free Base Mol. Weight | 139.17 g/mol | [4] |

Chemical Structure

The structure consists of a benzylamine core, where the benzene ring is substituted at the meta-positions. Specifically, a fluorine atom is located at the C3 position and a methyl group at the C5 position relative to the aminomethyl substituent at C1. In the hydrochloride salt form, the nitrogen atom of the amine group is protonated to form an ammonium cation (-NH₃⁺), which is ionically bonded to a chloride anion (Cl⁻).

Caption: Chemical structure of 3-fluoro-5-methylbenzylamine hydrochloride.

Analytical Workflow for Identity and Purity Confirmation

For any research or development application, verifying the identity and purity of starting materials is a non-negotiable step of due diligence. A multi-technique approach provides a self-validating system, ensuring that the material conforms to the expected structure and molecular weight. The following workflow is a standard, robust procedure for the characterization of chemical intermediates like 3-fluoro-5-methylbenzylamine HCl.

Caption: Standard workflow for chemical identity and purity verification.

Safety and Handling Precautions

Substituted benzylamines and their salts are often classified as corrosive and irritants. Before handling, a thorough review of the Safety Data Sheet (SDS) is mandatory.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move the person to fresh air.[5]

Protocol: Structure Verification by NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's carbon-hydrogen framework. By analyzing the chemical shifts, splitting patterns (spin-spin coupling), and integration of signals, the precise connectivity of atoms can be established. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and definitive structural fingerprint.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-fluoro-5-methylbenzylamine HCl and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often suitable for hydrochloride salts.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

Expected Spectral Data:

-

¹H NMR Spectrum:

-

Aromatic Protons (3H): Signals expected in the range of 7.0-7.5 ppm. Due to coupling with each other and with the ¹⁹F nucleus, they will appear as complex multiplets rather than simple patterns.

-

Benzylic Protons (-CH₂-NH₃⁺, 2H): A singlet or a slightly broadened peak around 4.0-4.2 ppm. The benzylic protons are adjacent to the aromatic ring and the protonated amine.[9]

-

Methyl Protons (-CH₃, 3H): A sharp singlet expected around 2.3-2.5 ppm.[9]

-

Amine Protons (-NH₃⁺, 3H): A broad singlet, often in the 8.0-9.0 ppm range (in DMSO-d₆) or potentially exchanged with the solvent in D₂O, making it less visible.[10]

-

-

¹³C NMR Spectrum:

-

Aromatic Carbons (6C): Six distinct signals are expected in the ~110-165 ppm region. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. Other aromatic carbons will show smaller C-F couplings.

-

Benzylic Carbon (-CH₂-): A signal expected around 40-45 ppm.

-

Methyl Carbon (-CH₃): A signal expected around 20-22 ppm.

-

-

¹⁹F NMR Spectrum:

-

A single resonance, likely a multiplet due to coupling with the nearby aromatic protons, confirming the presence of a single, unique fluorine environment.

-

Protocol: Molecular Weight Confirmation by Mass Spectrometry

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the elemental formula and molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts, as it typically produces the protonated molecular ion of the free base with minimal fragmentation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Analyze the sample using an ESI mass spectrometer operating in positive ion mode.

-

Data Acquisition: Infuse the sample directly or via liquid chromatography (LC) into the mass spectrometer and acquire the mass spectrum.

Expected Result: The analysis will detect the cationic form of the free base, not the intact salt. The expected ion is [C₈H₁₀FN + H]⁺.

-

Expected m/z: 140.08

-

Calculation: The exact mass of the free base (C₈H₁₀FN) is 139.0801. The addition of a proton (H⁺) results in an expected m/z of 140.0879 for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should be able to confirm this value to within a few parts per million (ppm), providing definitive confirmation of the elemental composition.

Conclusion

3-fluoro-5-methylbenzylamine hydrochloride is a valuable chemical intermediate defined by its precise structure and molecular weight. The protocols detailed in this guide, employing NMR spectroscopy and mass spectrometry, represent an industry-standard, self-validating workflow. This analytical approach ensures the unequivocal confirmation of the compound's identity and provides the necessary confidence for its use in demanding research and development applications, where the quality of starting materials directly impacts experimental outcomes.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

University of Regensburg. (n.d.). NMR Chart. Retrieved from University of Regensburg. [Link]

-

Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from Doc Brown's Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 3. 3-FLUORO-5-METHYLBENZYLAMINE HYDROCHLORIDE | 1214344-22-5 [chemicalbook.com]

- 4. 4-Fluoro-3-methylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Fluorinated Benzylamine Building Blocks: A Strategic Toolkit for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom[1]. Its unique electronic properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile, often transforming a challenging lead compound into a viable drug candidate[1][2]. Among the diverse array of fluorinated scaffolds, fluorinated benzylamines represent a particularly valuable class of building blocks. This guide provides an in-depth analysis of their strategic application, synthesis, and characterization, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these powerful tools in their discovery programs.

The Fluorine Advantage: Why This Halogen Reigns Supreme

Fluorine is not merely a hydrogen bioisostere; its introduction into a molecule imparts a unique set of properties that cannot be replicated by other elements[1]. As the most electronegative element, it exerts a powerful influence on a molecule's behavior.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can effectively block enzymatic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[1][3].

-

Modulation of Basicity (pKa): The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby basic groups, such as the amine in a benzylamine scaffold[2][4]. This reduction in basicity can improve a compound's membrane permeability and reduce off-target interactions at physiological pH[2][3].

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket. This can lead to a significant increase in binding affinity and target selectivity[3][5].

-

Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier[2][3][6]. This is a critical parameter for drugs targeting the central nervous system (CNS)[1].

The Logic of Fluorination: A Visual Guide

The following diagram illustrates the key molecular property changes induced by adding fluorine to a benzylamine scaffold.

Caption: Impact of Fluorination on Benzylamine Properties.

Strategic Synthesis of Fluorinated Benzylamine Building Blocks

The synthesis of fluorinated benzylamines can be approached in several ways, depending on the desired substitution pattern (on the aromatic ring or at the benzylic position) and the degree of fluorination (mono-, di-, or trifluoromethyl).

Synthesis via Reductive Amination

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. It involves the reaction of a fluorinated benzaldehyde or ketone with an amine source (like ammonia) to form an imine, which is then reduced in situ to the desired benzylamine. This method is valued for its operational simplicity and broad functional group tolerance.

This protocol is adapted from a procedure for the diastereoselective hydrogenation of imines derived from trifluoromethyl acetophenones[7].

Step 1: Imine Formation

-

To a solution of the desired α,α,α-trifluoromethyl acetophenone (1.0 eq) in a suitable solvent (e.g., toluene), add a chiral α-methylbenzylamine (1.1 eq).

-

Add a catalyst, such as K-10 montmorillonite, to facilitate the reaction[7].

-

Heat the mixture under reflux with a Dean-Stark trap to remove water and drive the reaction to completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter off the catalyst and concentrate the filtrate under reduced pressure to yield the crude imine.

Step 2: Diastereoselective Reduction

-

Dissolve the crude imine in a solvent like ethanol or methanol.

-

Add a heterogeneous catalyst, such as 5% Palladium on Barium Carbonate (Pd/BaCO₃)[7].

-

Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (e.g., 50 bar) at room temperature for 12-24 hours.

-

After the reaction, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate to obtain the diastereomeric amine product.

Step 3: Chiral Auxiliary Removal (Hydrogenolysis)

-

Dissolve the product from Step 2 in a suitable solvent and add an acid (e.g., HCl).

-

Add a hydrogenolysis catalyst (e.g., 10% Pd/C).

-

Hydrogenate the mixture to cleave the chiral auxiliary, yielding the final chiral trifluoromethyl benzylamine[7].

-

Purify the final product by column chromatography or crystallization.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

For benzylamines fluorinated on the aromatic ring, SNAr is a powerful strategy. This method typically involves reacting a highly activated fluoro-nitroaromatic compound with a benzylamine derivative.

This two-step protocol is based on the synthesis reported by Malinová et al.[8].

Step 1: Nucleophilic Aromatic Substitution

-

Combine (3,5-bis(trifluoromethyl)phenyl)methanamine (1.0 eq), 1-fluoro-2-nitrobenzene (1.0 eq), and potassium carbonate (K₂CO₃, 1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Stir the mixture at room temperature for 72 hours[8].

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline as a solid[8].

Step 2: Nitro Group Reduction

-

Dissolve the nitroaniline product from Step 1 in ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 2-3 mol%).

-

Hydrogenate the mixture in a Paar shaker apparatus under a hydrogen atmosphere (4 bar) at 25 °C for 6 hours[8].

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which is often pure enough for subsequent steps[8].

Direct C-H Fluorination

Recent advances have enabled the direct fluorination of benzylic C-H bonds, offering a late-stage functionalization strategy that avoids lengthy de novo synthesis[9][10]. These methods often employ photocatalysis or metal catalysis with electrophilic fluorine sources like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor[9][10][11].

This workflow conceptualizes the process described in the literature[9].

Caption: Conceptual workflow for direct photocatalytic C-H fluorination.

Comparison of Synthetic Strategies

| Method | Key Advantages | Key Limitations | Typical Reagents | Citation(s) |

| Reductive Amination | High functional group tolerance; readily available starting materials; good for chiral synthesis. | Requires a carbonyl precursor; may require harsh reducing agents. | NaBH(OAc)₃, H₂, Pd/C, Ti(i-OPr)₄ | [7],[12] |

| Nucleophilic Substitution | Efficient for aryl fluorination; predictable regioselectivity. | Requires activated aromatic ring (e.g., with nitro groups); limited to specific substitution patterns. | K₂CO₃, CsF, DMF | [8],[13] |

| Direct C-H Fluorination | Ideal for late-stage functionalization; atom-economical. | Can suffer from selectivity issues; may require specialized photocatalytic setups. | NFSI, Selectfluor, Photocatalysts | [9],[10],[11] |

| Deoxyfluorination | Converts benzylic alcohols directly to fluorides. | Reagents can be harsh (e.g., DAST, Deoxo-Fluor); elimination side products are common. | DAST, PyFluor | [10] |

Characterization and Purification

Proper characterization is essential to confirm the identity and purity of the synthesized building blocks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural elucidation. Crucially, ¹⁹F NMR is an invaluable tool for fluorinated compounds, offering high sensitivity and a wide chemical shift range, which helps to confirm the presence and electronic environment of the fluorine atoms[3][14].

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition[15].

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the N-H stretches of the amine[15].

-

Purification Techniques: Common methods include:

-

Column Chromatography: The most common method for purifying reaction mixtures.

-

Distillation: Effective for purifying liquid benzylamines, often performed under vacuum to prevent decomposition[16].

-

Crystallization: Used for solid products, either of the free base or as a salt (e.g., hydrochloride) to improve handling and stability[16].

-

Case Studies in Drug Discovery

Fluorinated benzylamines are key components in a wide range of therapeutic agents across different disease areas.

-

Anticonvulsants: A study on fluorinated benzylamino enaminones identified compound 4f (3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone) as a potent anticonvulsant with an ED₅₀ of 23.47 mg/kg in rats, outperforming the commercial drug carbamazepine in the maximal electroshock seizure (MES) test[17]. The dual fluorination on the benzylamine moiety was critical for its activity.

-

Oncology: Fluorinated building blocks are widely used in the development of kinase inhibitors to improve metabolic stability and binding affinity[5]. For instance, the discovery of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, utilized a 4-fluorophenoxy substituent to enhance binding and improve its pharmacokinetic profile[5]. Similar strategies using fluorinated benzylamines can confer analogous benefits.

-

Antivirals: Many successful antiviral drugs, such as Oseltamivir (Tamiflu), incorporate fluorine to enhance their properties[2][4]. The principles of using fluorine to block metabolism and modulate physicochemical properties are directly applicable to the design of novel antiviral agents using fluorinated benzylamine cores.

Safety and Handling

Working with fluorinated compounds and fluorinating agents requires strict adherence to safety protocols.

-

Fluorinating Agents: Reagents like F₂ gas and sources that can generate hydrofluoric acid (HF) are extremely corrosive and toxic[18][19]. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to the specific chemicals being used (e.g., neoprene or nitrile)[20][21].

-

HF Exposure: Accidental exposure to HF requires immediate and specialized medical attention. Skin contact must be treated by flushing with copious amounts of water, followed by the application of 2.5% calcium gluconate gel to neutralize the fluoride ion and prevent deep tissue damage[18][20].

-

Waste Disposal: Fluorinated chemical waste must be disposed of according to institutional hazardous waste guidelines. HF waste should be placed in chemically compatible containers (e.g., polyethylene) and never in glass, which it readily etches[21].

Conclusion and Future Perspectives

Fluorinated benzylamine building blocks are more than just simple scaffolds; they are strategic tools that empower medicinal chemists to overcome common drug development hurdles. By rationally incorporating these motifs, researchers can systematically improve metabolic stability, fine-tune basicity, and enhance target affinity. As synthetic methodologies for their preparation continue to advance, particularly in the area of late-stage C-H functionalization, the accessibility and application of these invaluable building blocks will only continue to grow, paving the way for the next generation of innovative therapeutics.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Bioisosteres in Medicinal Chemistry. (n.d.). Open MedScience.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1247-1287. Retrieved February 15, 2026, from [Link]

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1247-1287. Retrieved February 15, 2026, from [Link]

-

Fier, P. S. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Retrieved February 15, 2026, from [Link]

-

Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved February 15, 2026, from [Link]

-

Gant, R. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259. Retrieved February 15, 2026, from [Link]

- Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). PlasticsEurope.

-

Fülöp, F., et al. (2016). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Catalysis Letters, 146, 1435-1442. Retrieved February 15, 2026, from [Link]

-

Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. Retrieved February 15, 2026, from [Link]

- LCSS: FLUORINE. (n.d.). National Institutes of Health.

-

Hendy, C. M., et al. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 25(9), 1505-1510. Retrieved February 15, 2026, from [Link]

-

Malinová, V., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(3), M1704. Retrieved February 15, 2026, from [Link]

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison.

-

Kumar, A., et al. (2019). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & Medicinal Chemistry Letters, 29(1), 79-82. Retrieved February 15, 2026, from [Link]

- Hydrofluoric Acid Safe Handling Guidelines. (2025, November 14). University of Rochester.

- The synthetic method of 2,4 difluoro benzene methanamines. (n.d.). Google Patents.

-

Jasiński, M., et al. (2020). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 25(24), 5912. Retrieved February 15, 2026, from [Link]

-

Wang, X., et al. (2022). Synthesis of gem-Difluorohomoallyl Amines via a Transition-Metal-Free Defluorinative Alkylation of Benzyl Amines with Trifluoromethyl Alkenes. The Journal of Organic Chemistry, 87(12), 8037-8047. Retrieved February 15, 2026, from [Link]

-

Hendy, C. M., Pratt, C. J., & Jui, N. T. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters. Retrieved February 15, 2026, from [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved February 15, 2026, from [Link]

- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025, November 10). University of Amsterdam.

-

Synthesis of benzylic trifluoromethanes. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Radical Amido- and Azido-Fluorination of α-Fluorostyrene Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Nodwell, M. B., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C–H Bonds with N-Fluorobenzenesulfonimide. Chemical Communications, 51(63), 12554-12557. Retrieved February 15, 2026, from [Link]

-

Benzyl fluoride synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Liang, T., et al. (2013). Tactical Applications of Fluorine in Drug Design and Development. Biological and Pharmaceutical Bulletin, 36(3), 338-349. Retrieved February 15, 2026, from [Link]

-

How to purify Benzylamine? (2024, November 8). Reddit. Retrieved February 15, 2026, from [Link]

-

ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20). LinkedIn. Retrieved February 15, 2026, from [Link]

-

Chemical and biocatalytic routes to substituted benzylamines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Benzylic C(sp3)–H fluorination. (2024, July 10). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 16. reddit.com [reddit.com]

- 17. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 19. LCSS: FLUORINE [web.stanford.edu]

- 20. ehs.wisc.edu [ehs.wisc.edu]

- 21. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

Technical Guide: Comparative Analysis of 3-Fluoro-5-methylbenzylamine and 3,5-Difluorobenzylamine in Lead Optimization

Executive Summary

This guide provides a structural, electronic, and synthetic analysis of two critical building blocks: 3-fluoro-5-methylbenzylamine (3F5MBA) and 3,5-difluorobenzylamine (3,5-DFBA) .[1] While structurally similar, these fragments offer distinct physicochemical profiles that allow medicinal chemists to fine-tune potency, metabolic stability, and lipophilic efficiency (LipE).[1] This analysis serves as a decision-making framework for "Methyl/Fluorine Scans" during the Hit-to-Lead (H2L) phase.[1]

Structural & Electronic Analysis: The Hammett Divergence

The primary distinction between these two amines lies in the electronic push-pull mechanisms exerted by the substituents at the meta positions relative to the benzylic amine.

Electronic Profile (Hammett Parameters)

The electronic environment of the benzylamine nitrogen is governed by the inductive (

-

3,5-Difluorobenzylamine (3,5-DFBA):

-

Effect: Strong Electron Withdrawing Group (EWG).[1]

-

Mechanism: Fluorine exerts a strong inductive withdrawal (

) and a weak resonance donation ( -

Result: The benzene ring is electron-deficient (

-acidic), facilitating

-

-

3-Fluoro-5-methylbenzylamine (3F5MBA):

-

Effect: "Push-Pull" Asymmetry.[1]

-

Mechanism: Contains one EWG (Fluorine,

) and one Electron Donating Group (Methyl, -

Result: The electronic vector is polarized across the ring. The methyl group adds steric bulk (

-value: 1.[1]70) without significantly deactivating the ring, while the fluorine modulates lipophilicity.

-

Visualization of Electronic Vectors

The following diagram illustrates the electronic flux and steric clash zones for both molecules.

Figure 1: Comparative electronic flow. Note the symmetric withdrawal in 3,5-DFBA versus the polarized push-pull system in 3F5MBA.

Physicochemical Properties Data

The choice between these two fragments often dictates the physicochemical compliance of the final drug candidate.

| Property | 3,5-Difluorobenzylamine | 3-Fluoro-5-methylbenzylamine | Impact on Drug Design |

| Molecular Weight | 143.13 Da | 139.17 Da | Negligible difference.[1] |

| Calculated LogP (cLogP) | ~1.8 | ~2.1 | 3F5MBA is more lipophilic due to the methyl group.[1] |

| pKa (Conjugate Acid) | ~8.6 | ~9.0 | 3,5-DFBA is less basic, potentially improving membrane permeability.[1] |

| Hammett | +0.68 (Strong Withdrawal) | +0.27 (Moderate Withdrawal) | 3,5-DFBA deactivates the ring against oxidation.[1] |

| Metabolic Liability | Low (Blocked sites) | High (Benzylic Methyl) | The methyl group in 3F5MBA is a "soft spot" for CYP450 oxidation.[1] |

| Dipole Moment | Moderate (Vectors cancel) | High (Vectors additive) | Affects solubility and binding orientation.[1] |

Key Insight: If your lead compound suffers from high clearance due to aromatic hydroxylation, 3,5-DFBA is the superior choice. If you require a "Magic Methyl" effect to fill a hydrophobic pocket and boost potency despite metabolic risk, 3F5MBA is the target.

Synthetic Accessibility & Protocols

While 3,5-DFBA is a commodity chemical, 3F5MBA often requires specific synthesis or is sourced as a more expensive intermediate.[1]

Standard Coupling Protocol (Amide Bond Formation)

The most common application of these amines is coupling to a carboxylic acid core.[1] The following protocol uses HATU, preferred for its efficiency with sterically hindered or electron-deficient amines.[1]

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

Amine (3,5-DFBA or 3F5MBA) (1.2 equiv)[1]

-

HATU (1.5 equiv)[1]

-

DIPEA (3.0 equiv)[1]

-

DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under

atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. Causality: Pre-activation ensures the formation of the active ester (OAt) before the amine is introduced, reducing racemization risk. -

Coupling: Add the Benzylamine (1.2 mmol) dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

-

Note: 3,5-DFBA may react slower than 3F5MBA due to lower nucleophilicity caused by the electron-withdrawing fluorines.[1]

-

-

Workup: Dilute with EtOAc (30 mL), wash with saturated

(2x), water (1x), and brine (1x). -

Purification: Dry over

, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Synthesis of 3-Fluoro-5-methylbenzylamine (If commercial stock unavailable)

If the specific isomer is unavailable, it is best synthesized via the reduction of 3-fluoro-5-methylbenzonitrile .[1]

Figure 2: Reduction workflow for nitrile precursors.

Protocol:

-

Cool a solution of 3-fluoro-5-methylbenzonitrile (1.0 equiv) in dry THF to 0°C.

-

Slowly add

(2.4 equiv) or -

Reflux for 3 hours. Causality: Reflux is required to drive the reduction of the intermediate imine to the amine.

-

Cool to 0°C and perform Fieser quench (Water, 15% NaOH, Water).

-

Filter precipitate, dry filtrate, and concentrate.[1]

Medicinal Chemistry Implications: The Decision Matrix

Metabolic Stability (The "Soft Spot" Risk)

-

3F5MBA: The benzylic methyl group is highly susceptible to CYP450-mediated oxidation (hydroxylation

aldehyde-

Mitigation: If 3F5MBA yields high potency but poor stability, replace the methyl with a Chlorine or Trifluoromethyl group (bioisosteres).[1]

-

-

3,5-DFBA: The C-F bond is metabolically robust.[1] The 3,5-substitution pattern blocks the most reactive sites on the ring, forcing metabolism to distal parts of the molecule.

Lead Optimization Decision Tree

Figure 3: Strategic decision path for selecting between the two amines.

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

-

Hajduk, P. J., & Sauer, J. (2008).[1] Lipophilic Efficiency as a Metric for Lead Identification.[1] Journal of Medicinal Chemistry.

-

Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

-

Sigma-Aldrich. (2024).[1] Product Specification: 3,5-Difluorobenzylamine.[1][2]

Sources

Chemical safety data sheet (SDS) for (3-Fluoro-5-methylphenyl)methanamine HCl

An In-Depth Technical Guide to the Chemical Safety of (3-Fluoro-5-methylphenyl)methanamine HCl

In the landscape of modern medicinal chemistry and drug discovery, substituted benzylamines serve as foundational scaffolds for a multitude of therapeutic candidates. Among these, (3-Fluoro-5-methylphenyl)methanamine Hydrochloride (HCl) is a key building block, valued for the specific steric and electronic properties conferred by its fluoro and methyl substituents. As with any reactive chemical intermediate, a comprehensive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development.

This guide moves beyond the standard template of a Safety Data Sheet (SDS). It is designed to provide a deeper, more mechanistic understanding of the hazards associated with (3-Fluoro-5-methylphenyl)methanamine HCl and to offer practical, field-tested protocols for its safe handling. Our narrative is built on the pillars of scientific integrity: explaining the causality behind safety measures, ensuring protocols are self-validating, and grounding all claims in authoritative data.

Part 1: Core Chemical Profile and Properties

A thorough safety assessment begins with a precise understanding of the chemical's identity and physical characteristics.

-

Chemical Name: this compound

-

Synonym: 3-Fluoro-5-methylbenzylamine hydrochloride[1]

-

CAS Number: 1214344-22-5[1]

-

Molecular Formula: C₈H₁₁ClFN[1]

-

Molecular Weight: 175.63 g/mol [1]

Physicochemical Data Summary

| Property | Value/Information | Source | Rationale and Implications |

| Physical State | Solid, Off-white appearance. | [2] | As a solid, the primary exposure risk during handling is the generation of airborne dust. |

| Water Solubility | Soluble. | [2][3] | High water solubility facilitates decontamination of surfaces and first aid but also means it can be readily absorbed by moist tissues (eyes, skin, respiratory tract). |

| pH | 5-7 (for a related compound, methylamine HCl). | [2][3] | As a salt of a weak base and a strong acid, solutions will be mildly acidic, contributing to its irritant properties. |

| Storage | Sealed in dry, 2-8°C. Hygroscopic. | [1][2] | The compound readily absorbs moisture from the air, which can affect its purity and handling characteristics. Cool, dry storage is essential for chemical stability. |

Part 2: Hazard Analysis - A Mechanistic Perspective

The Globally Harmonized System (GHS) provides a framework for classifying chemical hazards. For (3-Fluoro-5-methylphenyl)methanamine HCl, the primary hazards stem from its structure as an amine salt.

Core Hazard Statements:

Caption: Relationship between the compound's properties and its GHS hazards.

Expert Insights on Causality:

-

Skin and Eye Irritation (H315, H319): The primary driver for this is the amine hydrochloride functional group. In the presence of moisture on the skin or in the eyes, the salt can dissociate, creating a localized acidic environment that irritates tissues. This is a chemical irritation mechanism, distinct from simple mechanical abrasion.[3][4]

-

Respiratory Irritation (H335): As a fine, crystalline solid, this compound can easily become airborne during weighing or transfer.[3][5] These small particles, when inhaled, settle on the moist mucous membranes of the respiratory tract, causing irritation both physically and chemically as they dissolve.[3][4][5]

-

Oral Toxicity (H302): "Harmful if swallowed" indicates that the compound has systemic effects if it enters the bloodstream via the digestive tract. While specific toxicological data is limited, this classification necessitates strict hygiene measures to prevent accidental ingestion.[3][4]

Part 3: Proactive Exposure Control and Safe Handling

The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—is the foundation of laboratory safety. For this compound, we focus on robust engineering controls and meticulous personal protection.

Engineering Controls: The Primary Barrier

All handling of solid (3-Fluoro-5-methylphenyl)methanamine HCl that could generate dust must be performed within a certified chemical fume hood. This is non-negotiable. The constant airflow of the hood serves to contain and exhaust any airborne particles, preventing them from entering the researcher's breathing zone.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential for preventing dermal and eye contact.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (inspect before use). | Provides an effective barrier against incidental skin contact. Always handle with gloves.[6] |

| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against accidental splashes or airborne particles entering the eyes.[3] |

| Body Protection | Lab coat. | Prevents contamination of personal clothing. |

Experimental Protocol: Weighing and Handling the Solid Compound

This protocol is designed to minimize dust generation and ensure accurate, safe handling.

-

Preparation: Don all required PPE (lab coat, gloves, eye protection). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a laboratory balance, weigh paper, spatula, and the sealed container of the compound inside the fume hood.

-

Tare: Place the weigh paper on the balance and tare it to zero.

-

Dispensing: Slowly open the container. Use a clean spatula to carefully transfer the desired amount of solid from the container to the center of the weigh paper. Causality: Avoid dropping the solid from a height, as this will create "puff" clouds of dust. Keep movements deliberate and slow.

-

Closure: Securely close the primary container immediately after dispensing.

-

Transfer: Carefully fold the weigh paper and transfer the solid to your reaction vessel, which should also be within the fume hood.

-

Cleanup: Dispose of the used weigh paper and any contaminated materials in a designated solid hazardous waste container.

-

Decontamination: Wipe down the spatula and the balance with a damp cloth to remove any residual particles before removing them from the hood.

-

Final Wash: After completing the experiment and removing your lab coat and gloves, wash your hands thoroughly with soap and water.[4]

Caption: Step-by-step workflow for the safe handling of the compound.

Part 4: Emergency Response Protocols

Preparedness is key to mitigating the harm from an accidental exposure or spill.

First-Aid Measures

| Exposure Route | Protocol | Rationale |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] | The goal is to physically remove the particles and dilute the chemical to non-irritating levels as quickly as possible. |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water.[3][5] | Soap and water are effective at removing the solid particles and washing away the irritant. |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5] | Removes the individual from the contaminated atmosphere. Medical attention is necessary for respiratory distress. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7] | Vomiting can cause further damage to the esophagus. Rinsing dilutes the chemical in the mouth. |

Spill Management

Caption: Decision tree for responding to a chemical spill.

Part 5: Stability, Storage, and Disposal

-

Chemical Stability: The compound is stable under recommended storage conditions.[7][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4][8][9] The amine can react with strong bases, and the entire molecule can be oxidized.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[2][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[1][3] The hygroscopic nature of the compound means that exposure to atmospheric moisture should be minimized.[2]

-

Disposal: All waste material must be disposed of as hazardous chemical waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.

References

-

Safety Data Sheet - Hydrochloric Acid 32%. Diversey SDS. [Link]

-

Hydrochloric Acid Storage and Handling Procedure. Gov.bc.ca. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.se [fishersci.se]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. fishersci.es [fishersci.es]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The 3-Fluoro-5-Methyl Motif: A Synergistic Strategy for Metabolic Stability and Potency Optimization

Topic: Metabolic Stability Benefits of 3-Fluoro-5-Methyl Substitution in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

In the multiparametric optimization of small molecule drugs, the 3-fluoro-5-methyl phenyl substitution pattern has emerged as a privileged motif. This structural modification addresses a common medicinal chemistry dilemma: the need to enhance binding affinity via lipophilic contacts (the "Magic Methyl" effect) while mitigating the metabolic liabilities associated with electron-rich aromatic systems and benzylic oxidation. This guide provides a mechanistic analysis of this substitution pattern, detailing its physicochemical basis, impact on cytochrome P450 (CYP) mediated clearance, and practical application in lead optimization.

Mechanistic Basis of Metabolic Instability

To understand the utility of the 3-fluoro-5-methyl motif, one must first deconstruct the metabolic vulnerabilities of the unsubstituted or mono-substituted phenyl ring.

The Oxidative Liability

Aromatic rings are frequent targets of Phase I metabolism, primarily driven by CYP450 isoforms (e.g., CYP3A4, CYP2C9, CYP2D6).

-

Aromatic Hydroxylation: Occurs via an electrophilic attack by the high-valent iron-oxo species (Compound I) of the CYP enzyme. Electron-rich rings (e.g., those with alkyl or alkoxy donors) are activated towards this pathway.

-

Benzylic Oxidation: Methyl substituents on aromatic rings are prone to Hydrogen Atom Transfer (HAT) mechanisms. The benzylic C-H bond dissociation energy (BDE) is relatively low (~85-90 kcal/mol), facilitating radical formation and subsequent hydroxylation to the benzyl alcohol, leading to carboxylic acids.

The "Magic Methyl" Trade-off

The introduction of a methyl group (the "Magic Methyl" effect) often boosts potency by 10-100 fold due to:

-

Desolvation: Displacing high-energy water molecules from hydrophobic pockets.

-

Conformational Lock: Restricting rotatable bonds to favor the bioactive conformation. However, this comes at a cost: increased lipophilicity (cLogP +0.5) and the introduction of a metabolic soft spot .

The 3-Fluoro-5-Methyl Solution

The simultaneous introduction of a fluorine atom at the 3-position and a methyl group at the 5-position of a phenyl ring (relative to the attachment point) creates a synergistic effect that balances potency and stability.

Fluorine as a Metabolic Block and Electronic Tuner

Fluorine is the premier bioisostere for hydrogen due to its small Van der Waals radius (1.47 Å vs. 1.20 Å for H) and extreme electronegativity.

-

Site Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert to CYP oxidation. Placing fluorine at the 3-position physically blocks metabolism at that site.

-

Electronic Deactivation: Through its strong inductive effect (-I), fluorine withdraws electron density from the aromatic ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring less susceptible to electrophilic attack (arene oxidation) by CYP enzymes.

-

pKa Modulation: The electron-withdrawing nature of the 3-F substituent decreases the basicity of the system, which can reduce lysosomal trapping and improve permeability, while also subtly altering the acidity of the benzylic protons at the 5-methyl position.

The Synergistic "Goldilocks" Zone

The 3-fluoro-5-methyl motif offers a superior profile compared to the 3,5-dimethyl or 3,5-difluoro analogs:

| Motif | Potency Potential | Metabolic Stability | Lipophilicity (LogD) | Risk |

| 3,5-Di-H | Baseline | Moderate | Low | Missed binding interactions |

| 3,5-Di-Me | High | Poor | High | Rapid benzylic oxidation; Solubility issues |

| 3,5-Di-F | Moderate | High | Moderate | Potential loss of hydrophobic contact |

| 3-F, 5-Me | High | Good | Optimal | Balanced Profile |

The 3-F, 5-Me motif retains the hydrophobic contact of the methyl group (filling the pocket) while the fluorine atom protects the ring from oxidation and modulates the overall lipophilicity to prevent the molecule from becoming a "grease ball."

Visualization: Metabolic Pathway Blocking

The following diagram illustrates how the 3-fluoro-5-methyl substitution diverts metabolic processing compared to a standard 3-methyl phenyl system.

Figure 1: Comparative metabolic fate of 3-methyl vs. 3-fluoro-5-methyl substrates. The fluorine atom electronically deactivates the ring and blocks specific oxidation sites.

Experimental Validation: Microsomal Stability Assay

To validate the benefits of this substitution, a rigorous Liver Microsome Stability Assay is required. This protocol ensures data integrity and reproducibility.

Protocol Overview

-

Objective: Determine the intrinsic clearance (

) and half-life ( -

System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

-

Cofactor: NADPH (required for CYP activity).

Step-by-Step Methodology

-

Preparation:

-

Prepare 10 mM stock solutions of test compounds (3-F-5-Me analog and controls) in DMSO.

-

Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

-

Pre-warm microsomes (0.5 mg/mL final protein concentration) at 37°C.

-

-

Incubation:

-

Start: Initiate reaction by adding NADPH (1 mM final).

-

Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

-

Control: Run a "minus NADPH" control to detect non-CYP degradation (hydrolysis).

-

Reference: Include Verapamil or Propranolol as high-clearance controls.

-

-

Quenching & Analysis:

-

Quench samples with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Centrifuge at 4000 rpm for 20 min to pellet proteins.

-

Analyze supernatant via LC-MS/MS (MRM mode) to quantify parent compound remaining.

-

-

Data Calculation:

-

Plot ln(% Remaining) vs. Time.

-

Slope (

) = elimination rate constant.

-

Case Study: Kinase Inhibitor Optimization

Consider a hypothetical optimization campaign for a kinase inhibitor targeting the ATP-binding pocket.

-

Hit Compound: Contains a 3-methylphenyl moiety.

-

IC50: 15 nM

-

HLM t1/2: 8 min (High Clearance)

-

Issue: Rapid oxidation of the methyl group and para-hydroxylation.

-

-

Design Iteration 1 (3,5-Dimethyl):

-

IC50: 5 nM (Improved potency via hydrophobic fill)

-

HLM t1/2: 5 min (Worse stability - two soft spots)

-

-

Design Iteration 2 (3,5-Difluoro):

-

IC50: 120 nM (Loss of potency - pocket not filled)

-

HLM t1/2: >60 min (Excellent stability)

-

-

Design Iteration 3 (3-Fluoro-5-Methyl):

-

IC50: 10 nM (Retains potency)

-

HLM t1/2: 45 min (Acceptable stability)

-

Outcome: The 3-F-5-Me analog advances to PK studies.

-

SAR Decision Workflow

Figure 2: SAR optimization logic leading to the selection of the 3-fluoro-5-methyl motif.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[1] Angewandte Chemie International Edition, 52(47), 12256-12267. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Literature reviews on fluorinated benzylamines in CNS drug discovery

Executive Summary

This technical guide analyzes the strategic incorporation of fluorinated benzylamine moieties in Central Nervous System (CNS) drug discovery. It moves beyond general medicinal chemistry to focus on the specific structure-activity relationships (SAR), physicochemical modulation, and synthetic accessibility of this pharmacophore. We examine how fluorine substitution—specifically at the ortho, meta, and para positions of the benzyl ring—modulates pKa, enhances blood-brain barrier (BBB) permeability, and blocks metabolic hotspots in monoamine oxidase (MAO) inhibitors and dopamine receptor ligands.

The Physicochemical Core: Why Fluorinated Benzylamines?

The benzylamine scaffold mimics endogenous monoamine neurotransmitters (dopamine, norepinephrine, serotonin). However, unsubstituted benzylamines often suffer from rapid oxidative deamination and poor CNS distribution. Fluorine substitution addresses these liabilities through three distinct mechanisms:

pKa Modulation and BBB Permeability

For a small molecule to cross the BBB via passive diffusion, it must exist in equilibrium between its ionized (cationic) and non-ionized forms.

-

The Problem: Typical primary benzylamines have a pKa

9.0–9.5, meaning they are >99% protonated at physiological pH (7.4). This limits passive diffusion. -

The Fluorine Solution: Fluorine is highly electronegative.[1][2][3][4][5] Placing a fluorine atom on the benzyl ring pulls electron density away from the amine nitrogen (inductive effect,

).-

Result: This lowers the pKa of the amine by 0.5–1.5 log units depending on the position (ortho > meta > para). A lower pKa increases the fraction of non-ionized free base at pH 7.4, significantly enhancing BBB penetration.

-

Metabolic Blockade

The benzylamine moiety is a prime target for Cytochrome P450 (CYP450) mediated hydroxylation and MAO-mediated deamination.

-

Para-Fluorination: Blocks CYP-mediated para-hydroxylation, a common clearance pathway.

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond, resisting oxidative cleavage.

Lipophilicity (LogP) Tuning

Fluorination generally increases lipophilicity (

Visualization: SAR Logic of Fluorinated Benzylamines[6]

The following diagram illustrates the functional logic behind placing fluorine at specific positions on the benzylamine scaffold.

Figure 1: Strategic impact of fluorine positioning on the benzylamine scaffold. Ortho-substitution maximizes pKa lowering, while para-substitution extends half-life.

Pharmacological Case Studies

MAO-B Inhibitors: The Safinamide Evolution

Monoamine Oxidase B (MAO-B) inhibitors are critical for Parkinson's disease therapy.[6] The goal is to inhibit dopamine degradation without causing the "cheese effect" (hypertensive crisis associated with MAO-A inhibition).

-

Safinamide: Contains a 3-fluorobenzyl ether moiety.[6] The fluorine atom is crucial for its high selectivity (IC50 MAO-B = 98 nM vs MAO-A > 10,000 nM).

-

New Generation (FBZ Series): Recent studies (2025) on fluorinated benzyloxy chalcones (e.g., FBZ13 ) demonstrate that meta-fluorine substitution enhances

stacking interactions within the MAO-B active site.-

FBZ13 Data: IC50 = 0.0053 µM (MAO-B).[6] The fluorine atom interacts with hydrophobic residues (Leu171, Ile199) in the substrate cavity, locking the inhibitor in place.

-

D2 Receptor Ligands

Fluorinated benzamides (structurally related to benzylamines) serve as high-affinity Dopamine D2 receptor ligands.[7]

-

Mechanism: The fluorine on the aromatic ring modulates the electron density of the amide carbonyl, affecting hydrogen bonding with the receptor.

-

Imaging: These ligands are often adapted into

F-PET tracers (e.g.,

Synthetic Methodologies

Efficient access to fluorinated benzylamines is a prerequisite for SAR exploration. Two primary pathways are recommended:

Method A: Reductive Amination (Robust & Scalable)

This is the industry standard for generating libraries. It relies on commercially available fluorobenzaldehydes.

-

Condensation: Fluorobenzaldehyde + Amine

Imine (Schiff Base). -

Reduction: Imine + NaBH(OAc)

Method B: Late-Stage C-H Fluorination (Advanced)

Used for diversifying late-stage lead compounds without de novo synthesis.

-

Reagents: N-Fluorobenzenesulfonimide (NFSI) + Photocatalyst (e.g., Decatungstate).[9]

-

Mechanism: Radical abstraction of the benzylic hydrogen followed by fluorine transfer.

-

Advantage:[1][4][7][8] Allows direct fluorination of existing benzylamine drugs to test "fluorine scan" analogs.

Visualization: Synthesis Workflow

Figure 2: Comparison of De Novo Synthesis (Method A) vs. Late-Stage Functionalization (Method B).

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorobenzylamine Derivative (Reductive Amination)

This protocol is validated for synthesizing analogs of Safinamide intermediates.

Materials:

-

3-Fluorobenzaldehyde (1.0 equiv)

-

Target Amine (1.0 equiv)

-

Sodium triacetoxyborohydride (STAB, 1.4 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, 1 drop)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-fluorobenzaldehyde (5 mmol) and the amine (5 mmol) in DCE (20 mL). Add 1 drop of acetic acid. Stir at Room Temperature (RT) for 1 hour under nitrogen. Checkpoint: Monitor disappearance of aldehyde by TLC.

-

Reduction: Cool the mixture to 0°C. Add STAB (7 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours).

-

Quench: Quench with saturated aqueous NaHCO

(20 mL). Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

-

Purification: Dry over MgSO

, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol 2: MAO-B Inhibition Assay (Fluorometric)

To validate the biological activity of the synthesized fluorinated benzylamine.

Principle:

MAO-B converts a non-fluorescent substrate (e.g., Amplex Red + Tyramine) into a fluorescent product (Resorufin) via the generation of H

Materials:

-

Recombinant Human MAO-B enzyme (1 U/mL stock).

-

Substrate: Tyramine (2 mM).

-

Detection: Amplex Red reagent.

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

Procedure:

-

Preparation: Dilute test compounds (fluorinated benzylamines) in DMSO to generate a concentration range (e.g., 0.1 nM to 10 µM). Final DMSO concentration in assay < 1%.

-

Incubation: In a black 96-well plate, add 50 µL of enzyme solution (0.5 U/mL final) and 1 µL of test compound. Incubate at 37°C for 15 minutes.

-

Reaction Start: Add 50 µL of Substrate/Detection mix (200 µM Amplex Red, 1 mM Tyramine, 1 U/mL HRP).

-

Measurement: Immediately read fluorescence in kinetic mode for 30 minutes (Ex/Em: 530/590 nm).

-

Analysis: Calculate the slope of the linear portion of the curve. Determine IC50 using non-linear regression (GraphPad Prism).

Comparative Data: Fluorine Effect[2][10][12][13][14][15]

The table below summarizes the impact of fluorination on a generic benzylamine scaffold (based on aggregated literature data).

| Property | Unsubstituted Benzylamine | 4-Fluorobenzylamine | 3-Fluorobenzylamine | Impact Explanation |

| pKa | ~9.5 | ~9.2 | ~8.9 | Inductive effect reduces basicity, improving BBB permeation. |

| LogP | 1.1 | 1.35 | 1.32 | Increased lipophilicity aids membrane partitioning. |

| Metabolic Stability | Low (Rapid oxidation) | High | Moderate | Para-F blocks the primary site of CYP450 oxidation. |

| MAO-B Selectivity | Low | Moderate | High | Meta-F often optimizes steric fit in the MAO-B hydrophobic pocket. |

References

-

Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203–215.[10] Link

-

Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.[1][4][11] Current Topics in Medicinal Chemistry, 6(14), 1457–1464.[1][4] Link

-

Nodwell, M. B., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.[9] Chemical Communications.[9] Link

-

Ross, B. E. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking.[3] IdeaFest. Link

-

RSC Publishing.[12] (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Royal Society of Chemistry. Link

Sources

- 1. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06971H [pubs.rsc.org]

- 7. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Amide Derivatives Utilizing (3-Fluoro-5-methylphenyl)methanamine HCl

Abstract

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless pharmaceutical agents.[1][2] This guide provides a detailed framework for the synthesis of novel amide derivatives using (3-Fluoro-5-methylphenyl)methanamine hydrochloride, a versatile building block for introducing a functionally decorated aromatic moiety. The presence of fluorine and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding interactions. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot their synthetic strategies. We present a robust and widely applicable protocol centered on carbodiimide-mediated coupling, detailing the reaction mechanism, step-by-step execution, purification, and analytical characterization.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process. However, it is kinetically slow and complicated by a competing acid-base reaction that forms a highly stable and unreactive ammonium carboxylate salt.[3][4][5] Therefore, practical amide synthesis necessitates the activation of the carboxylic acid, converting its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[2][6][7]

Common activation strategies include:

-

Conversion to Acyl Halides: Highly reactive intermediates, though their preparation and use can involve harsh conditions unsuitable for complex substrates.[6][7][]

-

Peptide Coupling Reagents: A vast class of reagents designed for mild and efficient amide bond formation. These are broadly categorized into carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[1][2][6][9]

This guide focuses on the carbodiimide approach due to its efficiency, broad substrate scope, and the operational simplicity afforded by water-soluble reagents like EDC.

Reagent Deep Dive: The EDC/HOBt Coupling System